molecular formula C16H22O4 B13039836 (R)-4-(tert-Butoxy)-4-oxo-2-phenethylbutanoic acid

(R)-4-(tert-Butoxy)-4-oxo-2-phenethylbutanoic acid

Cat. No.: B13039836
M. Wt: 278.34 g/mol
InChI Key: BKBDCHIWGLDPNK-CYBMUJFWSA-N
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Description

®-4-(tert-Butoxy)-4-oxo-2-phenethylbutanoic acid is a chemical compound with the molecular formula C14H18O4. It is characterized by the presence of a tert-butoxy group, a phenethyl group, and a butanoic acid moiety. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(tert-Butoxy)-4-oxo-2-phenethylbutanoic acid typically involves the use of tert-butyl esters and phenethyl derivatives. One common method involves the esterification of a phenethyl alcohol derivative with tert-butyl chloroformate, followed by oxidation to introduce the keto group. The reaction conditions often require the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

®-4-(tert-Butoxy)-4-oxo-2-phenethylbutanoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

®-4-(tert-Butoxy)-4-oxo-2-phenethylbutanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of ®-4-(tert-Butoxy)-4-oxo-2-phenethylbutanoic acid involves its interaction with specific molecular targets. The tert-butoxy group can influence the compound’s reactivity and binding affinity to enzymes or receptors. The phenethyl group may facilitate interactions with hydrophobic regions of proteins, while the keto and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions .

Comparison with Similar Compounds

Similar Compounds

  • ®-4-(tert-Butoxy)-4-oxo-2-phenylbutanoic acid
  • ®-4-(tert-Butoxy)-4-oxo-2-methylbutanoic acid

Uniqueness

®-4-(tert-Butoxy)-4-oxo-2-phenethylbutanoic acid is unique due to the presence of the phenethyl group, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C16H22O4

Molecular Weight

278.34 g/mol

IUPAC Name

(2R)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-(2-phenylethyl)butanoic acid

InChI

InChI=1S/C16H22O4/c1-16(2,3)20-14(17)11-13(15(18)19)10-9-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,19)/t13-/m1/s1

InChI Key

BKBDCHIWGLDPNK-CYBMUJFWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)C[C@@H](CCC1=CC=CC=C1)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)CC(CCC1=CC=CC=C1)C(=O)O

Origin of Product

United States

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